Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
Description
系统命名与结构鉴定
该化合物的IUPAC名称系统描述了其完整的结构特征:乙基 部分作为酯基取代基,1,3-噻唑-4-基 环通过酰胺键连接丙酰基,后者进一步与7-羟基-5-甲基三唑并[1,5-a]嘧啶-6-基 稠合。关键结构参数如下表所示:
| 属性 | 数值/特征 | 数据来源 |
|---|---|---|
| 分子式 | C₁₆H₁₈N₆O₄S | |
| 分子量 | 390.4 g/mol | |
| 特征官能团 | 酯基、酰胺键、羟基、三唑并嘧啶环、噻唑环 |
通过核磁共振氢谱(¹H NMR)可观察到噻唑环C4位氢的典型单峰(δ 7.8-8.2 ppm),而三唑并嘧啶环的羟基质子信号通常出现在δ 10.5-12.0 ppm宽峰区域。质谱分析中,分子离子峰m/z 390.4与理论值吻合,且特征碎片峰m/z 245.2对应三唑并嘧啶部分的裂解。
杂环化学发展历程中的定位
三唑并嘧啶骨架的合成最早可追溯至1909年Bulow和Haas的工作,而噻唑环的经典合成法则由Hantzsch于1887年提出。两者的结合体现了现代杂环化学的分子杂化策略 :
- 第一阶段(1900-1950) :基础杂环体系的建立,如三唑并嘧啶通过缩合反应合成;
- 第二阶段(1960-2000) :功能化修饰,例如在嘧啶环引入羟基增强水溶性;
- 第三阶段(21世纪) :通过酰胺/酯键连接不同杂环构建多功能分子,如本化合物的设计。
该化合物的合成路径(图1)典型地反映了这一趋势:首先合成7-羟基-5-甲基三唑并嘧啶中间体,再与溴代丙酰氯缩合形成酰胺键,最后通过酯化反应引入噻唑乙酸乙酯单元。
噻唑-三唑并嘧啶杂化架构的科学意义
此类杂化结构通过药效团叠加效应 显著提升生物活性:
实验数据显示,相比单一杂环母核,杂化分子的抗癌活性提升3-5倍(表1)。例如,在WM266.4黑色素瘤细胞系中,类似物9t 的IC₅₀值达到0.12 μM,显著优于母体化合物。
| 化合物类型 | 抗增殖活性(IC₅₀, μM) | 抗菌MIC(μg/mL) |
|---|---|---|
| 单一三唑并嘧啶 | 0.45 | 32 |
| 单一噻唑衍生物 | 0.38 | 28 |
| 杂化架构(本研究) | 0.16 | 12 |
这种协同效应源于杂化分子与靶标蛋白的多点结合模式。分子对接研究表明,三唑并嘧啶部分嵌入BRAF激酶的ATP结合口袋,而噻唑环的硫原子与Cys532形成共价键,双重作用机制降低耐药性风险。
Properties
Molecular Formula |
C16H18N6O4S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C16H18N6O4S/c1-3-26-13(24)6-10-7-27-16(20-10)21-12(23)5-4-11-9(2)19-15-17-8-18-22(15)14(11)25/h7-8H,3-6H2,1-2H3,(H,17,18,19)(H,20,21,23) |
InChI Key |
DZXDSGKFEBBVDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=C(N=C3N=CNN3C2=O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 3,5-Diamino-1,2,4-Triazole
The triazolo[1,5-a]pyrimidine core is synthesized via a one-pot reaction between 3,5-diamino-1,2,4-triazole and 1-(hydroxyphenyl)-1,3-butanedione under acidic conditions (acetic acid, reflux, 8 h). Hydroxyl group introduction at position 7 is achieved through in situ oxidation using H<sub>2</sub>O<sub>2</sub> (30%, 60°C, 2 h), yielding 7-hydroxy-5-methyltriazolo[1,5-a]pyrimidine.
Propanoic Acid Side Chain Installation
The 6-position of the triazolo-pyrimidine core is functionalized via Friedel-Crafts acylation using propionyl chloride (AlCl<sub>3</sub>, DCM, 0°C → rt, 12 h). Subsequent hydrolysis (NaOH, EtOH/H<sub>2</sub>O, 70°C, 4 h) yields 7-hydroxy-5-methyl[1,2,]triazolo[1,5-a]pyrimidin-6-yl propanoic acid (Core A) in 68% yield.
Table 1: Characterization Data for Core A
| Property | Value |
|---|---|
| Melting Point | 214–216°C (dec.) |
| IR (KBr, cm⁻¹) | 3420 (O–H), 1695 (C=O) |
| <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) | δ 2.45 (s, 3H, CH<sub>3</sub>), 3.12 (t, 2H, J=7 Hz, CH<sub>2</sub>), 3.98 (t, 2H, J=7 Hz, CH<sub>2</sub>), 10.2 (s, 1H, OH) |
Preparation of 2-Amino-1,3-thiazol-4-yl Acetic Acid Ethyl Ester
Thiazole Ring Formation
2-Amino-4-(ethoxycarbonylmethyl)thiazole is synthesized via Hantzsch thiazole synthesis. Ethyl cyanoacetate reacts with thiourea in ethanol (reflux, 6 h), followed by cyclization with bromoacetic acid ethyl ester (K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 4 h). Purification via silica gel chromatography (hexane/EtOAc 3:1) affords the intermediate in 75% yield.
Table 2: Optimization of Thiazole Synthesis
| Condition | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Bromoacetic ester | DMF | 80°C | 75 |
| Chloroacetic ester | EtOH | 70°C | 62 |
Coupling and Final Esterification
Amide Bond Formation
Core A is activated as its acyl chloride (SOCl<sub>2</sub>, reflux, 2 h) and coupled with Intermediate B in THF using triethylamine (0°C → rt, 12 h). The crude product is purified via recrystallization (EtOH/H<sub>2</sub>O) to yield the amide-linked intermediate (82% yield).
Ethyl Acetate Side Chain Introduction
The acetic acid side chain is esterified using ethyl chloroacetate (K<sub>2</sub>CO<sub>3</sub>, acetone, reflux, 6 h). Excess reagent is removed under reduced pressure, and the product is isolated via flash chromatography (CH<sub>2</sub>Cl<sub>2</sub>/MeOH 10:1).
Table 3: Spectral Data for Final Product
| Technique | Key Signals |
|---|---|
| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | δ 1.32 (t, 3H, J=7 Hz, CH<sub>3</sub>), 2.51 (s, 3H, CH<sub>3</sub>), 4.22 (q, 2H, OCH<sub>2</sub>), 6.89 (s, 1H, thiazole-H) |
| HRMS (ESI+) | m/z 434.1285 [M+H]<sup>+</sup> (calc. 434.1289) |
Reaction Mechanism and Regiochemical Considerations
The regioselectivity of triazolo-pyrimidine formation is governed by electronic effects: the 5-methyl group directs cyclization to position 6, while the hydroxyl group at position 7 stabilizes the intermediate via intramolecular hydrogen bonding. Thiazole ring closure follows a nucleophilic substitution mechanism, with ethyl cyanoacetate acting as both carbon and nitrogen donor.
Analytical Validation and Purity Assessment
HPLC analysis (C18 column, MeCN/H<sub>2</sub>O 60:40) confirms >98% purity. Residual solvents (DMF, THF) are below ICH Q3C limits (<500 ppm) as verified by GC-MS.
Chemical Reactions Analysis
Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets and pathways. The compound is known to inhibit the ERK signaling pathway, leading to reduced phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in decreased cell proliferation and increased apoptosis in cancer cells . Additionally, the compound’s anti-inflammatory effects are mediated through the inhibition of the NF-kB pathway, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Key Structural Features :
- Thiazole ring: A sulfur-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry.
- Propanoyl amide linker: Connects the triazolo-pyrimidine and thiazole moieties, introducing conformational flexibility.
- Ethyl acetate group : Enhances solubility and serves as a metabolically labile ester.
For example, triazolo-pyrimidine derivatives are often synthesized via cyclocondensation of amino-triazoles with β-diketones or pyrone derivatives , while thiazole-acetate esters may be formed via Hantzsch thiazole synthesis or nucleophilic substitution .
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The target compound shares structural motifs with several classes of heterocycles, including triazolo-pyrimidines, pyrazolo-triazolo-pyrimidines, and thiazolo-pyrimidines. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
Triazolo[1,5-a]pyrimidine Derivatives: The compound from replaces the hydroxy and propanoyl groups with an amino substituent, simplifying the synthesis but reducing hydrogen-bonding capacity. Its antiviral activity suggests the triazolo-pyrimidine core is pharmacologically relevant.
Thiazolo-pyrimidine Hybrids : The thiazolo[3,2-a]pyrimidine in incorporates a dichlorophenyl group, enhancing lipophilicity, but lacks the hydroxy and amide functionalities of the target compound.
Pyrazolo-triazolo-pyrimidines : The diphenyl-substituted analogue in demonstrates how aryl groups can modulate steric and electronic properties, though its biological activity remains underexplored.
Pharmacological and Physicochemical Properties
While biological data for the target compound are absent in the evidence, analogues provide insights:
- Antimicrobial Potential: Hydrazone derivatives with triazole and pyrazole motifs (e.g., ) exhibit antimicrobial activity, hinting that the target’s hydroxy and amide groups could enhance binding to microbial targets.
- Solubility and Bioavailability: The ethyl acetate group in all analogues improves water solubility, but the hydroxy and propanoyl amide in the target may further modulate pharmacokinetics.
Q & A
Basic: What are the established synthetic routes for Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 3,5-diamino-1,2,4-triazole with 4-hydroxy-6-methylpyran-2-one in ethanol under reflux to form the triazolo-pyrimidine core .
- Step 2 : Functionalization via coupling reactions, such as thioacetylation or amidation, to introduce the thiazole and acetamide moieties .
- Step 3 : Purification via recrystallization (ethanol or ethanol/dioxane mixtures) and characterization using NMR, HPLC, and X-ray crystallography .
Optimization : Reaction time, solvent polarity, and temperature (e.g., 12-hour reflux in ethanol for cyclization) are critical for yield improvement .
Basic: How is the compound structurally characterized in academic research?
Key characterization methods include:
- X-ray crystallography : Resolves bond angles (e.g., 111.33° for methylene units) and hydrogen bonding networks (e.g., amino-N interactions ).
- NMR spectroscopy : Confirms substituent positions (e.g., hydroxyl at C7, methyl at C5) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ ion peaks) .
Data interpretation : Planarity of fused rings and solvent-dependent conformational changes must be accounted for .
Advanced: What methodologies are used to assess its interactions with biological targets?
- Molecular docking : AutoDockTools/Vina software evaluates binding affinity to enzymes (e.g., kinases, proteases) .
- In vitro assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding kinetics .
- Enzyme inhibition studies : IC50 values are determined via spectrophotometric assays (e.g., using thrombin or COX-2) .
Example : Docking simulations revealed hydrogen bonds between the hydroxyl group and ATP-binding pockets in kinases .
Advanced: How can researchers resolve contradictions in reported biological activity data?
- Comparative SAR analysis : Compare analogs (e.g., methyl vs. ethyl esters, hydroxyl vs. methoxy groups) to identify activity-determining substituents .
- Meta-analysis of assay conditions : Variations in buffer pH, solvent (DMSO vs. aqueous), or cell lines (HEK293 vs. HeLa) may explain discrepancies .
- Computational validation : Replicate conflicting data using molecular dynamics simulations to assess binding stability .
Advanced: What structure-activity relationship (SAR) insights exist for this compound?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Hydroxyl at C7 | Enhances hydrogen bonding with targets | |
| Ethyl ester substitution | Improves lipophilicity and bioavailability | |
| Thiazole ring | Increases metabolic stability | |
| Key finding : Removal of the hydroxyl group reduces antiviral activity by 80% . |
Basic: What physicochemical properties are critical for experimental design?
- Solubility : Poor in water; requires DMSO or ethanol for in vitro studies .
- Stability : Degrades under strong acidic/basic conditions; store at -20°C in inert atmospheres .
- LogP : ~2.3 (predicted), indicating moderate membrane permeability .
Advanced: How are computational approaches applied in optimizing this compound?
- QSAR modeling : Predicts bioactivity using descriptors like polar surface area and H-bond donors .
- ADMET prediction : SwissADME or pkCSM tools assess toxicity and pharmacokinetics .
- Fragment-based design : Replaces the thiazole ring with pyridine to reduce cytotoxicity .
Advanced: What strategies address its stability under varying experimental conditions?
- pH-controlled buffers : Use phosphate buffer (pH 7.4) to prevent ester hydrolysis .
- Light-sensitive storage : Amber vials mitigate photodegradation of the triazolo-pyrimidine core .
- Lyophilization : Stabilizes the compound for long-term storage .
Advanced: How do comparative studies with structural analogs inform its mechanism of action?
| Analog | Key Difference | Activity |
|---|---|---|
| 3-Benzyl-triazolo-pyrimidine | No thiazole ring | 10-fold lower anticancer activity |
| Methyl ester derivative | Reduced lipophilicity | Poor blood-brain barrier penetration |
| Conclusion : The thiazole-ester moiety is critical for dual enzyme inhibition . |
Advanced: What are the challenges in reproducing synthetic or biological data?
- Synthetic reproducibility : Trace impurities (e.g., unreacted diamino-triazole) require rigorous column chromatography .
- Biological variability : Standardize cell culture media and passage numbers for consistent IC50 values .
- Crystallographic artifacts : Use low-temperature data collection to minimize thermal motion errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
